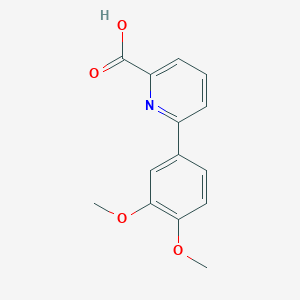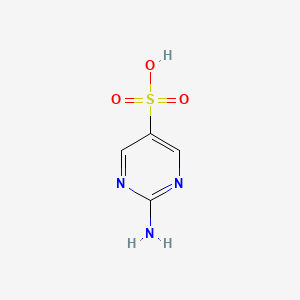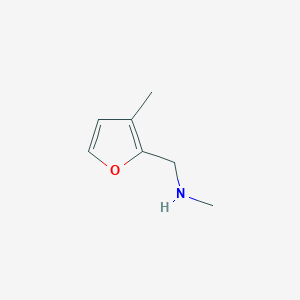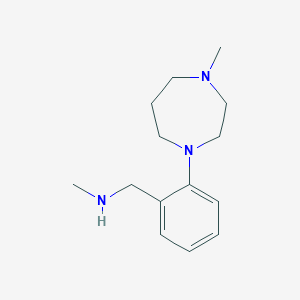
6-(3,4-Dimethoxyphenyl)picolinic acid
Descripción general
Descripción
6-(3,4-Dimethoxyphenyl)picolinic acid, also known as DMPA, is an organic compound with the molecular formula C14H13NO4 . It is a picolinic acid derivative and is derived from the reaction of 3,4-Dimethoxybenzyl alcohol and Picolinic acid.
Synthesis Analysis
The synthesis of picolinic acid derivatives involves a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .Molecular Structure Analysis
The molecular structure of 6-(3,4-Dimethoxyphenyl)picolinic acid comprises a pyridine ring with carboxylate, hydroxyl, and sulfate groups at the 2-, 3-, and 6-positions, respectively .Physical And Chemical Properties Analysis
6-(3,4-Dimethoxyphenyl)picolinic acid is a white crystalline powder and is soluble in common organic solvents such as ethanol, methanol, and DMSO.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has delved into the synthesis and characterization of complexes involving picolinic acid derivatives. For instance, studies on mixed ligand cobalt(II) picolinate complexes revealed their synthesis, DNA binding, and photocleavage properties, highlighting their potential in DNA interaction studies (Kawade et al., 2011). Another investigation focused on acid-induced degradation of phosphorescent dopants for OLEDs, using picolinate as a key compound, indicating its relevance in material science and technology (Baranoff et al., 2012).
Catalysis and Sensing Applications
Picolinic acid derivatives have been explored for their catalytic and sensing capabilities. A multifunctional Tb-MOF (Metal-Organic Framework) based on 5-(4-carboxyphenyl)picolinic acid demonstrated highly discriminative sensing for Eu3+/Dy3+ and served as a catalyst support for Ag nanoparticles, underscoring its utility in catalysis and environmental sensing (Xu et al., 2017).
Environmental Applications
The role of picolinic acid in enhancing the Fenton reaction for water treatment has been examined. A study showed that picolinic acid accelerated iron cycling and co-generated a selective Fe-based oxidant, facilitating the degradation of pollutants at a broader pH range, which is significant for wastewater treatment innovations (Yang et al., 2021).
Antioxidant Activity
Research into the antioxidant properties of picolinic acid derivatives has been conducted. A comprehensive review on the analytical methods used in determining antioxidant activity discussed the relevance and standardization of assays, including those that might apply to picolinic acid derivatives, underscoring the importance of these compounds in nutritional science and food chemistry (Munteanu & Apetrei, 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-7-6-9(8-13(12)19-2)10-4-3-5-11(15-10)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOCFHPMDLMALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621626 | |
| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)picolinic acid | |
CAS RN |
479225-16-6 | |
| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminodipyrido[1,2-a:3',2-D]imidazole Hydrochloride](/img/structure/B1629811.png)







![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)




